2-Bromo-1-iodo-3-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-1-iodo-3-methylbenzene involves halogenation reactions. One common method is the Sandmeyer reaction , where an aryl diazonium salt reacts with a copper(I) halide (such as CuI) to replace the diazonium group with the desired halogen (in this case, bromine and iodine) .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine and iodine atoms. The arrangement of these atoms determines its reactivity and properties . You can visualize the structure here .
Chemical Reactions Analysis
- Electrophilic Aromatic Substitution : The benzene ring can undergo halogenation, nitration, or Friedel-Crafts reactions .
Physical and Chemical Properties Analysis
Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes
Research on halogen-substituted methylbenzenes, including compounds like 2-Bromo-1-iodo-3-methylbenzene, focuses on their thermochemical properties. These studies involve experimental vapor pressures, vaporization, fusion, and sublimation enthalpies, utilizing methods like transpiration. Quantum-chemical methods are employed to calculate gas-phase enthalpies of formation, and group-additivity procedures estimate vaporization enthalpies and phase enthalpies of formation (Verevkin et al., 2015).
Ring Halogenations of Polyalkylbenzenes
Ring halogenation of polyalkylbenzenes, including this compound, is crucial for synthesizing mixed halogenated compounds. Using N-Halosuccinimide and acidic catalysts, such as [hydroxy(tosyloxy)iodo]benzene, facilitates the preparation of these compounds, indicating the versatility of halogenated methylbenzenes in organic synthesis (Bovonsombat & Mcnelis, 1993).
Catalytic Applications
The CuI-catalyzed domino process using compounds like 1-bromo-2-iodobenzenes with beta-keto esters highlights the catalytic importance of bromo-iodo-methylbenzenes. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, demonstrating the compound's utility in synthesizing diverse benzofurans (Lu, Wang, Zhang, & Ma, 2007).
Liquid-phase Oxidation in Catalyst Systems
The liquid-phase oxidation of methylbenzenes, including derivatives like this compound, is catalyzed by systems composed of cobalt(II), copper(II) acetates, and sodium bromide. This process results in high selectivities for corresponding benzyl acetates and benzaldehydes, showcasing the role of these compounds in oxidation reactions (Okada & Kamiya, 1981).
Synthesis of Functionalized Derivatives
The synthesis of various functionalized derivatives, such as dibromobenzenes, from this compound, demonstrates the compound's role in creating valuable precursors for organic transformations. Such syntheses involve regioselective bromination and halogen/metal permutations, essential for creating intermediates in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-iodo-3-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved is the electrophilic aromatic substitution reaction . This reaction maintains the aromaticity of the benzene ring . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate of the electrophilic aromatic substitution reaction . Additionally, the presence of other substances can also impact the reaction.
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-iodo-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGQEFDADWTVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679253 | |
Record name | 2-Bromo-1-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888214-21-9 | |
Record name | 2-Bromo-1-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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